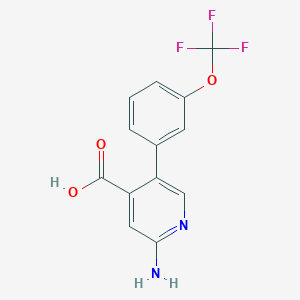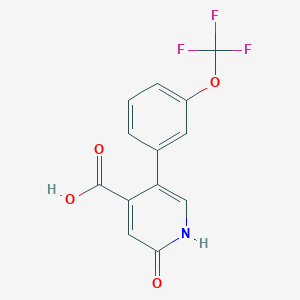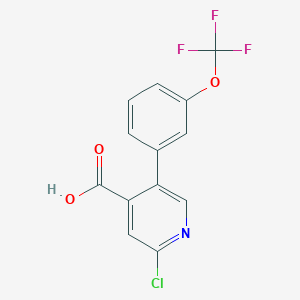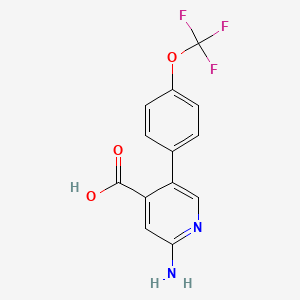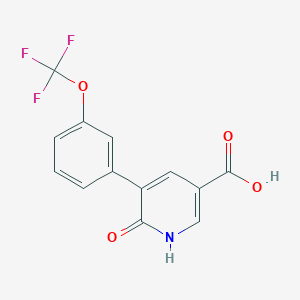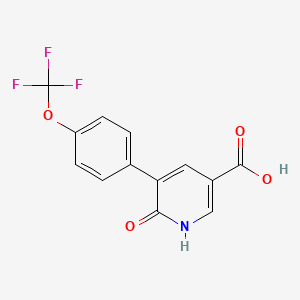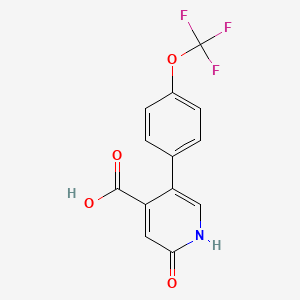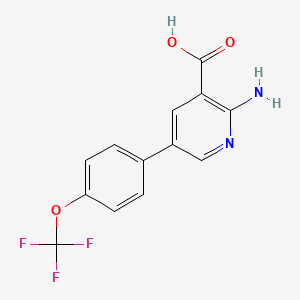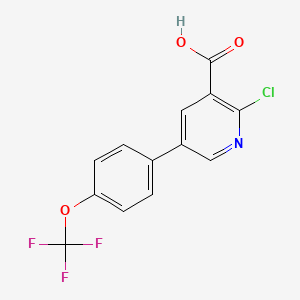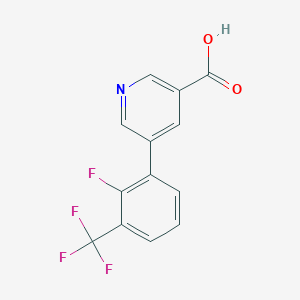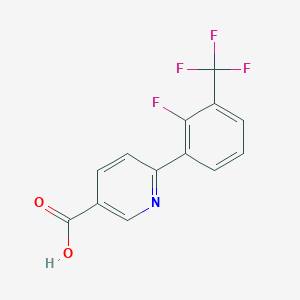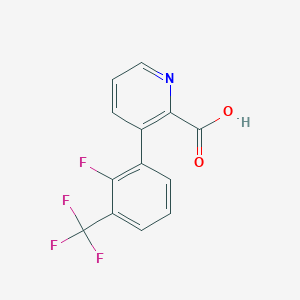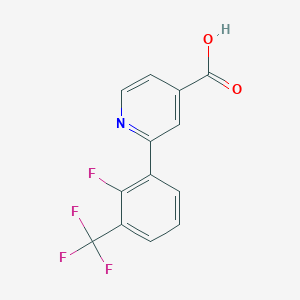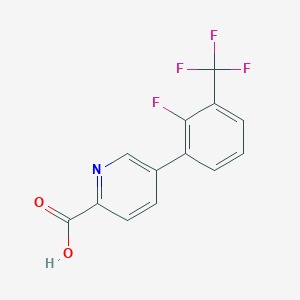
5-(2-Fluoro-3-trifluoromethylphenyl)picolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Fluoro-3-trifluoromethylphenyl)picolinic acid is a derivative of picolinic acid, characterized by the presence of a trifluoromethyl group and a fluorophenyl group attached to its structure. This compound is known for its potent chelating abilities and biological activities, making it a valuable subject in various scientific research fields .
Méthodes De Préparation
The synthesis of 5-(2-Fluoro-3-trifluoromethylphenyl)picolinic acid can be achieved through several synthetic routes. One common method involves the carboxylation reaction of 2-bromo-5-(trifluoromethyl)-pyridine with butyllithium . The reaction conditions typically include the use of an inert atmosphere, such as nitrogen or argon, and low temperatures to ensure the stability of the intermediates. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
5-(2-Fluoro-3-trifluoromethylphenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
5-(2-Fluoro-3-trifluoromethylphenyl)picolinic acid has a wide range of scientific research applications:
Biology: The compound’s chelating abilities make it useful in studying metal ion interactions in biological systems.
Mécanisme D'action
The mechanism of action of 5-(2-Fluoro-3-trifluoromethylphenyl)picolinic acid involves its ability to chelate metal ions, which can disrupt various biological processes. For instance, it can bind to zinc finger proteins, altering their structure and inhibiting their function. This mechanism is particularly relevant in its antiviral activity, where it inhibits viral entry by targeting viral-cellular membrane fusion .
Comparaison Avec Des Composés Similaires
5-(2-Fluoro-3-trifluoromethylphenyl)picolinic acid can be compared with other picolinic acid derivatives, such as:
Picolinic acid: A simpler derivative with a carboxylic acid group at the 2-position, known for its role in zinc transport and immune modulation.
Nicotinic acid (Niacin): A derivative with a carboxylic acid group at the 3-position, widely used as a vitamin supplement.
Isonicotinic acid: A derivative with a carboxylic acid group at the 4-position, used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its trifluoromethyl and fluorophenyl groups, which enhance its chemical stability and biological activity compared to other picolinic acid derivatives .
Propriétés
IUPAC Name |
5-[2-fluoro-3-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F4NO2/c14-11-8(2-1-3-9(11)13(15,16)17)7-4-5-10(12(19)20)18-6-7/h1-6H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRRMTWUCYUYGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CN=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
